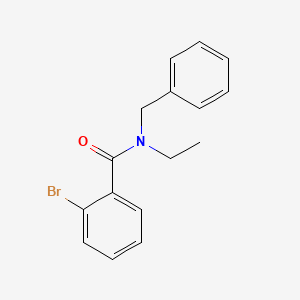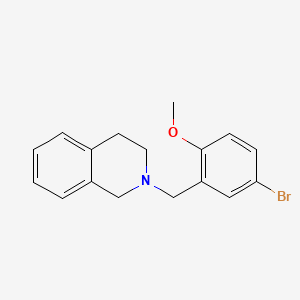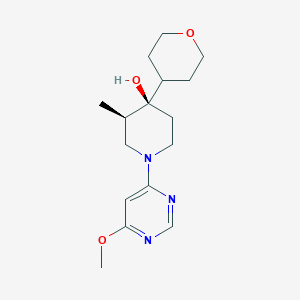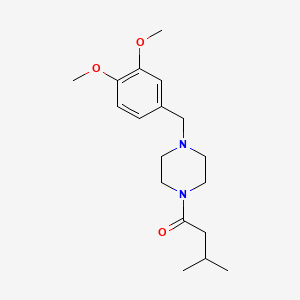
3-allyl-4-hydroxy-2-methyl-6-quinolinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-allyl-4-hydroxy-2-methyl-6-quinolinecarboxylic acid, also known as AHMQ, is a quinolinecarboxylic acid derivative that has been studied for its potential therapeutic applications. It has been found to exhibit antimicrobial, anti-inflammatory, and anticancer properties, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 3-allyl-4-hydroxy-2-methyl-6-quinolinecarboxylic acid is not fully understood, but it is thought to involve the inhibition of bacterial and fungal cell wall synthesis. It has also been shown to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemical and Physiological Effects:
3-allyl-4-hydroxy-2-methyl-6-quinolinecarboxylic acid has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. It has also been found to reduce the expression of genes involved in inflammation and to inhibit the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-allyl-4-hydroxy-2-methyl-6-quinolinecarboxylic acid has several advantages as a research tool. It is relatively easy to synthesize and has been found to be stable under a range of conditions. It has also been shown to be effective at low concentrations, making it a cost-effective option for research. However, one limitation of 3-allyl-4-hydroxy-2-methyl-6-quinolinecarboxylic acid is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 3-allyl-4-hydroxy-2-methyl-6-quinolinecarboxylic acid. One area of interest is its potential use as an antimicrobial agent, particularly against drug-resistant bacteria. Another area of interest is its potential as an anti-inflammatory agent, which could have applications in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Further research is also needed to fully understand the mechanism of action of 3-allyl-4-hydroxy-2-methyl-6-quinolinecarboxylic acid and to identify any potential side effects or toxicity.
Métodos De Síntesis
3-allyl-4-hydroxy-2-methyl-6-quinolinecarboxylic acid can be synthesized through a multistep process involving the reaction of 2-methylquinoline with allyl bromide, followed by oxidation and carboxylation. This method has been described in detail in various scientific publications and has been found to yield high purity 3-allyl-4-hydroxy-2-methyl-6-quinolinecarboxylic acid.
Aplicaciones Científicas De Investigación
3-allyl-4-hydroxy-2-methyl-6-quinolinecarboxylic acid has been studied extensively for its potential therapeutic applications. It has been found to exhibit antimicrobial activity against a range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines in vitro and in animal models.
Propiedades
IUPAC Name |
2-methyl-4-oxo-3-prop-2-enyl-1H-quinoline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-3-4-10-8(2)15-12-6-5-9(14(17)18)7-11(12)13(10)16/h3,5-7H,1,4H2,2H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQPHLFUQUQLHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-methyl-3-(prop-2-en-1-yl)quinoline-6-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5689040.png)
![4-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5689044.png)
![N-(5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5689047.png)
![1-[(7-fluoroquinazolin-4-yl)amino]-3-(3-methoxyphenoxy)propan-2-ol](/img/structure/B5689051.png)
![N'-[3-fluoro-5-(trifluoromethyl)phenyl]-N-(2-hydroxyethyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]urea](/img/structure/B5689058.png)
![4-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5689067.png)


![2-{[bis(2-hydroxyethyl)amino]methyl}-4,6-di-tert-butylphenol](/img/structure/B5689085.png)

![N'-[2-(3-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}piperidin-1-yl)-2-oxoethyl]-N,N-dimethylurea](/img/structure/B5689105.png)
![5-[(4-bromobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5689121.png)

